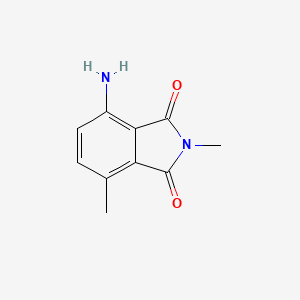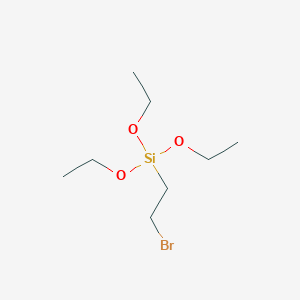
(1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives. Triazenes are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents. The compound’s structure features a triazene group attached to a dimethylphenyl ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 2,6-dimethylaniline with a suitable diazonium salt under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium compound, which subsequently reacts with a triazene precursor to yield the desired product. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate and using solvents like ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, particularly cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene involves its interaction with cellular components, leading to the disruption of normal cellular processes. The compound may target specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with DNA replication and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rilpivirine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections.
Other Triazene Derivatives: Compounds with similar triazene structures but different substituents on the aromatic ring.
Uniqueness
(1E)-1-(2,6-Dimethylphenyl)-3,3-dimethyltriaz-1-ene is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
36719-56-9 |
|---|---|
Formule moléculaire |
C10H15N3 |
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
N-[(2,6-dimethylphenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H15N3/c1-8-6-5-7-9(2)10(8)11-12-13(3)4/h5-7H,1-4H3 |
Clé InChI |
WISMGIJPTXABDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

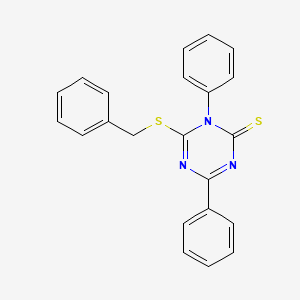
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
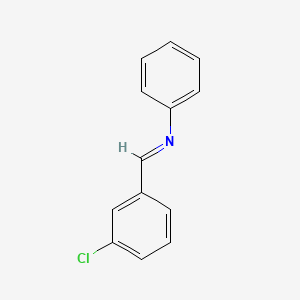
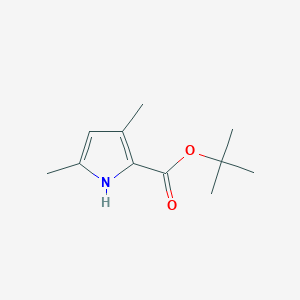

![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)


